molecular formula C16H14N2O B1684047 4-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol CAS No. 38214-71-0

4-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol

Cat. No.: B1684047
CAS No.: 38214-71-0
M. Wt: 250.29 g/mol
InChI Key: AQWKVJFRGORALM-UHFFFAOYSA-N
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Description

VRT-532, also known as 4-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol, is a potent modulator of the cystic fibrosis transmembrane conductance regulator (CFTR). It is primarily used in research related to cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems. VRT-532 enhances the channel activity and intrinsic ATPase activity of the G551D-CFTR mutation, making it a valuable tool in the study of cystic fibrosis .

Scientific Research Applications

VRT-532 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the modulation of CFTR activity.

    Biology: Helps in understanding the molecular mechanisms of cystic fibrosis and the role of CFTR in cellular processes.

    Medicine: Potential therapeutic applications in treating cystic fibrosis by correcting CFTR defects.

    Industry: Used in the development of new drugs and therapeutic agents targeting CFTR

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VRT-532 involves several steps, starting with the preparation of the core pyrazole structure. The key steps include:

    Formation of the Pyrazole Ring: This is typically achieved through the reaction of hydrazine with a β-keto ester or diketone.

    Substitution Reactions: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a base.

    Methylation: The methyl group is added to the pyrazole ring using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of VRT-532 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

VRT-532 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on the pyrazole ring.

    Substitution: Substitution reactions can introduce different substituents on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often use halides and bases such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include various substituted and oxidized derivatives of VRT-532, which can be used for further research and development .

Comparison with Similar Compounds

VRT-532 is compared with other CFTR modulators, including:

    Genistein: Another CFTR potentiator that enhances CFTR activity but has a different mechanism of action.

    VRT-325: A CFTR corrector that helps in the proper folding and trafficking of CFTR proteins.

    Corr-4a: Another corrector that works similarly to VRT-325 but with different efficacy and specificity.

VRT-532 is unique in its ability to enhance both the channel activity and ATPase activity of the G551D-CFTR mutation, making it a valuable tool in cystic fibrosis research .

Properties

IUPAC Name

4-methyl-2-(3-phenyl-1H-pyrazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-11-7-8-16(19)13(9-11)15-10-14(17-18-15)12-5-3-2-4-6-12/h2-10,19H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWKVJFRGORALM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=CC(=NN2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38214-71-0
Record name 38214-71-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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